molecular formula C23H16ClF2N3O2 B2740181 N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide CAS No. 1208450-58-1

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide

Cat. No.: B2740181
CAS No.: 1208450-58-1
M. Wt: 439.85
InChI Key: PNFZZNRWGMHNOL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Ether formation: The 4-fluorobenzyl group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of pyrazole derivatives.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. Examples include:

  • N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 4-((4-fluorobenzyl)oxy)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c24-16-3-9-19(10-4-16)27-23(30)22-21(31-14-15-1-5-17(25)6-2-15)13-29(28-22)20-11-7-18(26)8-12-20/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZZNRWGMHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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